![molecular formula C9H13N3O6S B14620302 2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylsulfanyl-1,2,4-triazine-3,5-dione CAS No. 57847-04-8](/img/structure/B14620302.png)
2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylsulfanyl-1,2,4-triazine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylsulfanyl-1,2,4-triazine-3,5-dione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a triazine ring, a methylsulfanyl group, and a dihydroxy oxolan moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylsulfanyl-1,2,4-triazine-3,5-dione typically involves multiple steps, starting with the preparation of the oxolan ring and the triazine core The oxolan ring is often synthesized through a series of hydroxylation reactions, while the triazine core is formed via cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylsulfanyl-1,2,4-triazine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like thiols or amines. Reaction conditions typically involve controlled temperatures, pH adjustments, and the use of solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylsulfanyl-1,2,4-triazine-3,5-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylsulfanyl-1,2,4-triazine-3,5-dione involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interfere with cellular pathways by modulating the function of key proteins and signaling molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 3-{[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy}-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one
- 2-{[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol
Uniqueness
What sets 2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylsulfanyl-1,2,4-triazine-3,5-dione apart from similar compounds is its unique combination of functional groups and structural features. The presence of both the triazine ring and the methylsulfanyl group provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
57847-04-8 |
|---|---|
Fórmula molecular |
C9H13N3O6S |
Peso molecular |
291.28 g/mol |
Nombre IUPAC |
2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylsulfanyl-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C9H13N3O6S/c1-19-7-6(16)10-9(17)12(11-7)8-5(15)4(14)3(2-13)18-8/h3-5,8,13-15H,2H2,1H3,(H,10,16,17) |
Clave InChI |
KSQNPCBXIBEULP-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


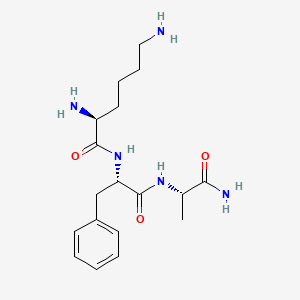
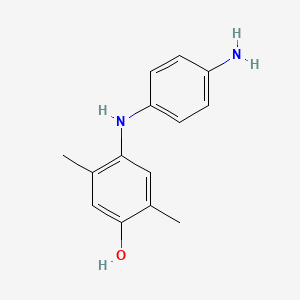
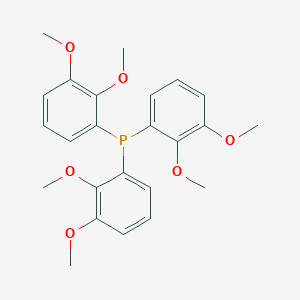
![2-[(Cyclopent-1-en-1-yl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14620259.png)
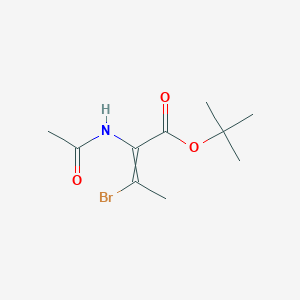
![[2-(2-Fluoroanilino)pyridin-3-yl]methanol](/img/structure/B14620269.png)
![[(Bromomethyl)selanyl]benzene](/img/structure/B14620278.png)
![3,3'-[(Pyridin-4-yl)methylene]bis(5-chloro-1H-indole)](/img/structure/B14620284.png)
![Pyrimido[1,2-a]indole, 6,7,8,9-tetrahydro-2,4-dimethyl-](/img/structure/B14620290.png)
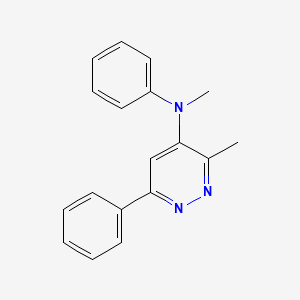
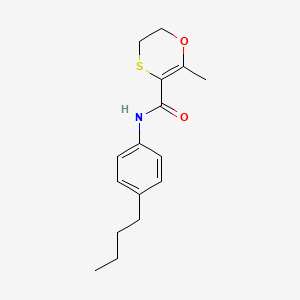

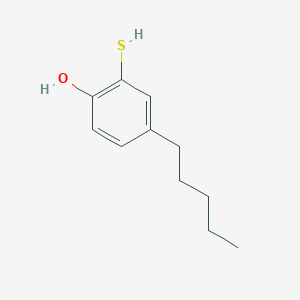
![1-{[2-(4-Chlorophenyl)-4-phenyl-1,3-dioxolan-2-yl]methyl}-1H-imidazole](/img/structure/B14620313.png)
